N-[2-(Methylamino)ethyl]formamide
Description
Properties
CAS No. |
90784-33-1 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]formamide |
InChI |
InChI=1S/C4H10N2O/c1-5-2-3-6-4-7/h4-5H,2-3H2,1H3,(H,6,7) |
InChI Key |
BPMFZTBKZVLRCW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The Vilsmeier reagent is prepared by slowly adding oxalyl chloride (1.2 equiv) to anhydrous DMF at 0–5°C under inert conditions. After 40–60 minutes of activation, N-methylethylenediamine (1.0 equiv) is introduced, and the mixture is stirred at 25°C for 12–24 hours. Quenching with ice water followed by basification (pH 10–12) and extraction with dichloromethane isolates the product. Key advantages include high regioselectivity and compatibility with sensitive functional groups.
Yield Optimization :
- Excess DMF (2.5 equiv) minimizes side reactions.
- Temperature control during reagent preparation prevents exothermic decomposition.
- Post-reaction neutralization with sodium bicarbonate enhances product stability.
While this method is robust, scalability is limited by the stoichiometric use of oxalyl chloride and the need for stringent anhydrous conditions.
Catalytic Dehydrogenative Condensation of N-Methylethylenediamine and Methanol
A catalytic approach utilizing transition metal complexes enables the dehydrogenative coupling of N-methylethylenediamine (DMEDA) with methanol to form this compound. The process, reported by Li et al. (2020), employs a phosphine-based ruthenium catalyst (PhPNP complex VI) with potassium tert-butoxide (tBuOK) as a co-catalyst.
Reaction Pathway and Byproduct Analysis
Under reflux in 1,4-dioxane, DMEDA undergoes sequential dehydrogenation and condensation with methanol, producing the target compound alongside cyclic imidazolidinium byproducts. The catalytic cycle involves:
- Methanol Dehydrogenation : Formation of formaldehyde via β-hydride elimination.
- Amine Condensation : Nucleophilic attack by DMEDA on formaldehyde, followed by formamide bond formation.
- Catalyst Regeneration : Reductive elimination restores the active Ru species.
Performance Metrics :
- Catalyst Loading: 2 mol% PhPNP-Ru, 4 mol% tBuOK.
- Temperature: 110°C, 6 hours.
- Yield: 9% this compound (2b), with 86% yield of the dimeric diamide (2a).
Despite low selectivity for the monomeric formamide, this method highlights the potential for tandem catalysis in amine functionalization.
Copper-Catalyzed Coupling of Halides with Formamide
The nucleophilic displacement of halogenated precursors with formamide, catalyzed by copper powder, offers a scalable route to this compound. Adapted from CN102942500A, this method substitutes aryl halides with 2-chloroethyl(methyl)amine, leveraging copper’s ability to mediate C–N bond formation.
Protocol and Substrate Scope
In a solvent-free system, 2-chloroethyl(methyl)amine (1.0 equiv) reacts with excess formamide (50 equiv) at 120°C for 10 hours, facilitated by copper powder (0.1 equiv) and sodium carbonate (1.1 equiv). The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu⁰ oxidizes to CuI, enabling oxidative coupling.
Key Advantages :
- High Atom Economy : Formamide acts as both nucleophile and solvent.
- Yield : Up to 91% for analogous aliphatic substrates.
- Scalability : Eliminates solvent recovery steps, reducing waste.
Limitations :
- Limited applicability to electron-deficient halides.
- Copper residues require post-reaction filtration.
Base-Mediated Nucleophilic Substitution in Polar Aprotic Solvents
Industrial-scale synthesis often prioritizes safety and cost-effectiveness, as demonstrated in US10081599B2, where NaOH replaces hazardous bases like potassium tert-butoxide. Applied to this compound, this method involves reacting 2-chloroethyl(methyl)amine with formamide in N,N-dimethylacetamide (DMAC) at 90–110°C.
Process Optimization
- Base Selection : NaOH (1.2 equiv) achieves 88% yield vs. 72% with KOH.
- Solvent Effects : DMAC enhances solubility and reaction homogeneity.
- Temperature : 100°C balances reaction rate and byproduct suppression.
Workflow :
- Charge DMAC, 2-chloroethyl(methyl)amine, and NaOH.
- Heat to 100°C for 4 hours.
- Quench with water (1:1 v/v) and crystallize at 5°C.
This method’s operational simplicity and minimal purification needs make it ideal for continuous manufacturing.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Base | Temperature | Yield | Scalability | Cost |
|---|---|---|---|---|---|
| Vilsmeier Formylation | Oxalyl Cl₂/DMF | 25°C | 75–80%* | Moderate | High |
| Dehydrogenative Cond. | PhPNP-Ru/tBuOK | 110°C | 9% | Low | Very High |
| Cu-Catalyzed Coupling | Cu⁰/Na₂CO₃ | 120°C | 85–91%* | High | Low |
| Base-Mediated Substitution | NaOH/DMAC | 100°C | 88% | Very High | Moderate |
*Extrapolated from analogous reactions.
Key Observations :
- Copper-Catalyzed Coupling offers the best balance of yield and cost for bulk production.
- Base-Mediated Substitution excels in operational safety and simplicity.
- Dehydrogenative Methods require further catalyst development to improve selectivity.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Polar aprotic solvents like DMAC and DMF dominate industrial processes due to their high boiling points and solvation power. However, recent trends favor switchable solvents (e.g., ionic liquids) to enhance recyclability and reduce environmental impact.
Waste Stream Management
Regulatory Compliance
- ICH Guidelines : Residual solvent levels (DMAC < 870 ppm) ensure pharmaceutical-grade purity.
- OSHA Standards : Closed-system reactors mitigate exposure to volatile amines.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(Methylamino)ethyl]formamide can undergo oxidation reactions, typically resulting in the formation of N-[2-(methylamino)ethyl]formic acid.
Reduction: Reduction of this compound can lead to the formation of 2-(methylamino)ethylamine, especially under the influence of strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: N-[2-(methylamino)ethyl]formic acid.
Reduction: 2-(methylamino)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-[2-(Methylamino)ethyl]formamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of formamide derivatives in biological systems.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, serving as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The 2-(methylamino)ethyl group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical and chemical processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[2-(Dimethylamino)ethyl]-N-methylformamide (C₆H₁₄N₂O)
- Structural Difference: Replacement of the methylamino group with dimethylamino.
- Impact : Increased basicity due to the electron-donating dimethyl group, enhancing solubility in polar solvents. The additional methyl group may reduce metabolic stability compared to the primary amine in the target compound .
N-[2-(4-Bromophenyl)ethyl]formamide (C₉H₁₀BrNO)
- Structural Difference: A 4-bromophenyl group replaces the methylaminoethyl chain.
- Impact : Introduces significant hydrophobicity and halogen-mediated electronic effects (e.g., resonance withdrawal). Such aromatic substitutions are common in bioactive molecules for target binding but may reduce water solubility (predicted density: 1.416 g/cm³) .
N-[2-(2-Hydroxyethoxy)ethyl]formamide (C₅H₁₁NO₃)
- Structural Difference : Incorporation of a hydroxyethoxy side chain.
- Impact : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility. This modification is advantageous for drug formulations requiring high bioavailability .
N-(2-Hydroxyphenyl)formamide (C₇H₇NO₂)
- Structural Difference : Substitution of the ethylamine chain with a hydroxyphenyl ring.
- Impact: The phenolic hydroxyl group enables antioxidant activity via radical scavenging (e.g., DPPH assay, IC₅₀ = 105.18 μM). However, the lack of an aminoethyl chain limits its interaction with amine-sensitive targets .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
